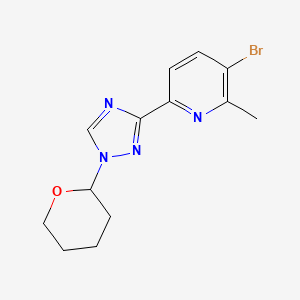
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine
Übersicht
Beschreibung
3-bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H15BrN4O and its molecular weight is 323.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Bromo-2-methyl-6-(1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that incorporates both pyridine and triazole moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅BrN₄O. The compound features:
- A bromine atom at the 3-position of the pyridine ring.
- A methyl group at the 2-position of the pyridine ring.
- A triazole ring substituted with a tetrahydro-2H-pyran group.
This structural arrangement may confer various biological properties associated with both triazole and pyridine derivatives, which are known for their diverse pharmacological activities.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that triazole derivatives often exhibit significant antifungal and antibacterial activities. For instance, studies on similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound could also possess antimicrobial properties .
Anticancer Potential
The biological activity of triazole derivatives extends to anticancer effects. Various studies have demonstrated that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. For example, triazole-thione derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) with significant cytotoxic effects . Given its structural similarity to these compounds, it is plausible that this compound may exhibit similar anticancer properties.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) of compounds similar to this compound has been explored in various studies. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups often enhances biological activity.
- Ring Modifications : Alterations in the triazole or pyridine rings can significantly affect potency and selectivity against biological targets .
Case Study 1: Antimicrobial Testing
A study evaluated related pyridine-triazole compounds for their antimicrobial efficacy against several bacterial strains. The results indicated that compounds with similar functional groups to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
| 3-Bromo Derivative | TBD | TBD |
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines, a related compound demonstrated IC50 values indicating potent anticancer activity. The study suggested that structural features such as the presence of the tetrahydropyran group could enhance cellular uptake and interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 10 |
| Compound D | Bel7402 | 15 |
| 3-Bromo Derivative | TBD | TBD |
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-6-[1-(oxan-2-yl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-10(14)5-6-11(16-9)13-15-8-18(17-13)12-4-2-3-7-19-12/h5-6,8,12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBWUEBSDRAFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=NN(C=N2)C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














